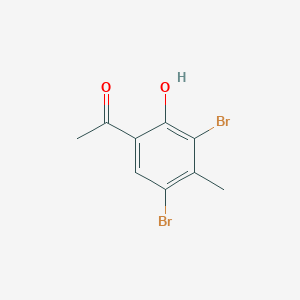![molecular formula C21H35NO2 B5888108 (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as TDCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TDCPP is a member of the cyclohexylamine family of compounds and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is not fully understood. However, it is believed that the compound acts as a flame retardant by interfering with the combustion process. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine may also act as an antioxidant, protecting materials from oxidative damage.
Biochemical and Physiological Effects:
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to have a variety of biochemical and physiological effects. In animal studies, (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to have neurotoxic effects, including the disruption of neurotransmitter levels and the induction of oxidative stress. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has also been shown to have endocrine-disrupting effects, including the disruption of thyroid hormone levels.
実験室実験の利点と制限
One advantage of using (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine in lab experiments is its effectiveness as a flame retardant. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to be effective in a variety of materials, making it a versatile compound for use in lab experiments. However, the compound's potential neurotoxic and endocrine-disrupting effects may limit its use in certain experiments.
将来の方向性
There are several future directions for research on (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine. One area of research could focus on the compound's potential as an antioxidant. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to have antioxidant properties, and further research could explore its potential in protecting materials from oxidative damage. Another area of research could focus on the compound's potential neurotoxic and endocrine-disrupting effects. Further studies could explore the mechanisms by which (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine induces these effects and identify potential ways to mitigate them.
合成法
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine can be synthesized through a variety of methods, including the reaction of cyclohexylamine with 3,4-dimethoxyphenylacetonitrile in the presence of a catalyst. Other methods include the reaction of cyclohexylamine with 3,4-dimethoxyphenylacetaldehyde, followed by reduction with sodium borohydride.
科学的研究の応用
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been extensively studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a flame retardant. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to be an effective flame retardant in a variety of materials, including plastics and textiles.
特性
IUPAC Name |
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2/c1-21(2,3)17-8-10-18(11-9-17)22(4)14-13-16-7-12-19(23-5)20(15-16)24-6/h7,12,15,17-18H,8-11,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAFDXYOJDQLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylcyclohexan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)
![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)

![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)


![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)